

# Cyclohexyl methyl ether physical and chemical properties

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## Compound of Interest

Compound Name: *Cyclohexyl methyl ether*

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## An In-depth Technical Guide to Cyclohexyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Cyclohexyl methyl ether**, also known as methoxycyclohexane, is a valuable organic compound with applications as a non-polar solvent and an intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a subject of interest in various chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **cyclohexyl methyl ether**, along with detailed experimental protocols for its synthesis and cleavage. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

### Physical and Chemical Properties

**Cyclohexyl methyl ether** is a colorless liquid with a characteristic ether-like odor. It is a hydrophobic ether solvent known for its high solvency, low peroxide formation tendency, and low volatility.<sup>[1]</sup>

Table 1: Physical Properties of Cyclohexyl Methyl Ether

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O	[2]
Molecular Weight	114.19 g/mol	[2]
CAS Number	931-56-6	[2]
Appearance	Colorless liquid	[3]
Boiling Point	135 °C (at 760 mmHg)	[4]
Melting Point	-74 °C	[4]
Density	0.8756 g/cm <sup>3</sup>	[3]
Refractive Index	1.4330 - 1.4370	[5]

Table 2: Solubility Profile of **Cyclohexyl Methyl Ether**

Solvent	Solubility
Water	Insoluble (predicted)
Common Organic Solvents	Miscible (e.g., ethanol, diethyl ether, acetone, chloroform)

## Chemical Reactivity and Synthesis

The chemical behavior of **cyclohexyl methyl ether** is primarily characterized by the reactivity of the ether linkage. It is relatively stable under many reaction conditions, which makes it a suitable medium for various chemical transformations.[6]

### Williamson Ether Synthesis

The most common method for preparing **cyclohexyl methyl ether** is the Williamson ether synthesis. This S<sub>N</sub>2 reaction involves the deprotonation of cyclohexanol to form the cyclohexoxide ion, which then acts as a nucleophile and attacks a methyl halide, such as methyl iodide.[7]

#### Experimental Protocol: Williamson Synthesis of **Cyclohexyl Methyl Ether**

This protocol is adapted from the method of Stoocknoff and Benoiton.[\[3\]](#)

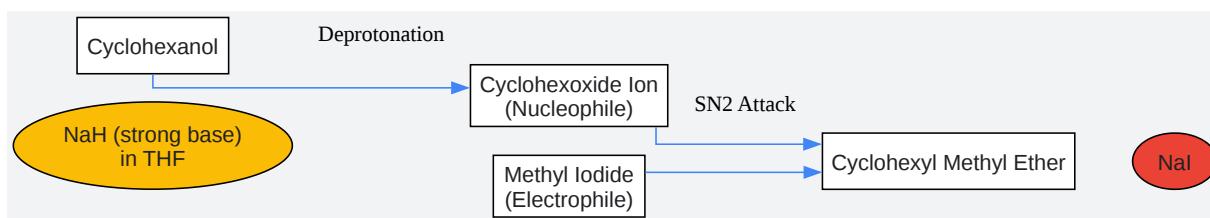
#### Materials:

- Cyclohexanol (0.10 mole, 10.0 g)
- Sodium hydride (NaH), 60% dispersion in mineral oil (0.2 mole, 8.0 g)
- Anhydrous tetrahydrofuran (THF), 75 mL
- Methyl iodide (0.200 mole, 28.4 g, 12.5 mL)
- Pentane (for washing NaH)
- Water
- Chloroform
- Anhydrous magnesium sulfate

#### Procedure:

- Equip a 250-mL two-necked, round-bottomed flask with a magnetic stirring bar, a rubber septum, and a reflux condenser fitted with a nitrogen inlet.
- Purge the flask with nitrogen.
- Add the 60% sodium hydride dispersion to the flask. Wash the sodium hydride free of mineral oil with pentane.
- Suspend the washed sodium hydride in 75 mL of anhydrous tetrahydrofuran.
- Add cyclohexanol (0.10 mole) to the suspension via syringe.
- Heat the mixture under reflux for 22 hours.
- Cool the mixture and inject methyl iodide (0.200 mole) into the flask.
- Heat the resulting mixture under reflux for 18 hours.

- After cooling, add water and chloroform to the reaction mixture.
- Separate the layers and extract the aqueous layer with three 50-mL portions of chloroform.
- Combine the chloroform extracts and dry over anhydrous magnesium sulfate.
- Evaporate the solvents.
- Distill the remaining liquid to afford **cyclohexyl methyl ether** (boiling point 133–134 °C). The reported yield is 62%.<sup>[3]</sup>



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**Caption:** Williamson Ether Synthesis of Cyclohexyl Methyl Ether.

## Ether Cleavage

The carbon-oxygen bond in **cyclohexyl methyl ether** can be cleaved under acidic conditions, a reaction that is crucial for dealkylation in organic synthesis.<sup>[6]</sup> The mechanism of cleavage, either S<sub>N</sub>1 or S<sub>N</sub>2, depends on the structure of the ether and the nature of the acidic reagent.<sup>[8]</sup> Strong acids like HBr and HI are effective for this transformation.<sup>[8]</sup>

### Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether with Iodotrimethylsilane

This protocol illustrates the use of iodotrimethylsilane for ether cleavage to regenerate cyclohexanol.<sup>[3]</sup>

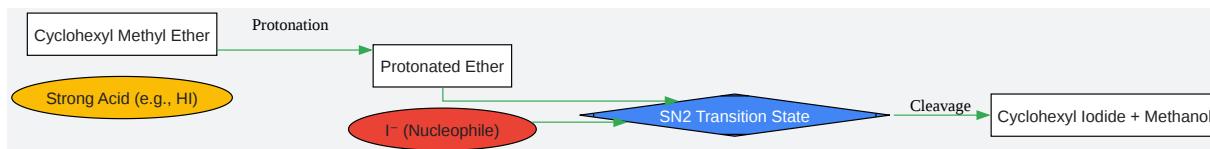
#### Materials:

- **Cyclohexyl methyl ether** (0.01524 mole, 1.722 g)

- Chloroform (anhydrous), 4 mL
- Pyridine (anhydrous), 0.5 mL (0.006 mole)
- Iodotrimethylsilane (freshly prepared), 3.5 mL (0.024 mole)
- Anhydrous methanol, 2 mL
- Anhydrous diethyl ether

Procedure:

- Charge a 25-mL oven-dried, round-bottomed flask with **cyclohexyl methyl ether**.
- Purge the flask with nitrogen and seal it with a rubber septum.
- Using oven-dried syringes, inject anhydrous chloroform, anhydrous pyridine, and freshly prepared iodotrimethylsilane in the specified order. A precipitate may form.
- Heat the mixture without stirring at 60 °C for 64 hours. The reaction can be monitored by  $^1\text{H}$  NMR spectroscopy for the disappearance of the methoxyl group signal.[3]
- Add anhydrous methanol to the cooled mixture.
- Remove the volatile components on a rotary evaporator.
- Add approximately 10 mL of anhydrous diethyl ether to the residue to form a suspension.
- Filter the suspension to remove pyridinium hydroiodide.
- Wash the flask and the filter cake thoroughly with anhydrous diethyl ether.
- Evaporate the ether from the filtrate.
- The residual oil can be purified by chromatography to yield cyclohexanol.



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**Caption:**  $S_N2$  Mechanism for Acid-Catalyzed Cleavage of **Cyclohexyl Methyl Ether**.

## Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **cyclohexyl methyl ether**.

Table 3: Spectroscopic Data for **Cyclohexyl Methyl Ether**

Technique	Key Features	Reference(s)
$^1H$ NMR	Hydrogens on the carbon adjacent to the ether oxygen are shifted downfield to the region of 3.4-4.5 $\delta$ .	
$^{13}C$ NMR	The carbon atom of the methoxy group and the carbon atom of the cyclohexane ring bonded to the oxygen typically absorb in the 50-80 $\delta$ range.	
IR Spectroscopy	A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 $cm^{-1}$ .	
Mass Spectrometry	The electron impact induced mass spectrum shows characteristic fragmentation patterns.	

## Safety and Handling

**Cyclohexyl methyl ether** is a highly flammable liquid and vapor.[\[2\]](#)

Table 4: GHS Hazard Information for **Cyclohexyl Methyl Ether**

Hazard Class	Hazard Statement	Precautionary Statements
Flammable liquids (Category 2)	H225: Highly flammable liquid and vapor	P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501

Data from the ECHA C&L Inventory.[\[2\]](#)

### Handling and Storage:

- Handle in a well-ventilated place.[\[3\]](#)
- Wear suitable protective clothing, gloves, and eye/face protection.[\[3\]](#)
- Avoid contact with skin and eyes.[\[3\]](#)
- Use non-sparking tools and take measures to prevent static discharge.[\[3\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.

### Toxicological Information:

- Detailed toxicological data is limited. It is recommended to handle with care, assuming potential for irritation upon contact.

### Environmental Information:

- Data on persistence, degradability, and bioaccumulative potential are not readily available. Avoid release into the environment.[\[3\]](#)

## Conclusion

**Cyclohexyl methyl ether** is a versatile compound with well-defined physical and chemical properties. Its synthesis via the Williamson ether synthesis and its susceptibility to acid-catalyzed cleavage make it a useful substrate and intermediate in organic chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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